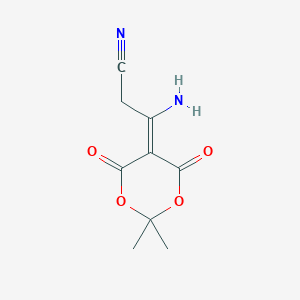

3-Amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile

Description

3-Amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile is a heterocyclic compound featuring a 1,3-dioxane-4,6-dione core substituted with a dimethyl group at the 2-position and a propanenitrile moiety bearing an amino group at the 3-position. This compound is structurally characterized by its conjugated enone system and the electron-withdrawing nitrile group, which contribute to its reactivity in organic synthesis, particularly as a precursor for pharmaceuticals and heterocyclic derivatives . Its crystallographic data and tautomeric behavior have been studied extensively, with structural validation using tools like SHELX and ORTEP .

Properties

IUPAC Name |

3-amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-9(2)14-7(12)6(8(13)15-9)5(11)3-4-10/h3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXKFCCJAGTHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=C(CC#N)N)C(=O)O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with an appropriate nitrile compound in the presence of a base . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include:

Key Observations :

- Electronic Effects : The nitrile group in the target compound enhances electrophilicity compared to analogs like β-thioxoketones, which prioritize tautomeric equilibria .

- Biological Relevance: Unlike the zwitterionic imidazolium derivative , the amino-nitrile substitution in the target compound enables direct participation in nucleophilic reactions, making it valuable for drug intermediates .

- Thermal Stability: The 2,2-dimethyl-4,6-dioxo-1,3-dioxane core confers greater thermal stability than non-cyclic analogs (e.g., β-thioxoketones), facilitating high-yield thermolysis reactions .

Spectroscopic and Crystallographic Data

- NMR Shifts: The amino proton in the target compound resonates at δ 6.8–7.2 ppm (DMSO-d₆), distinct from the deshielded protons (δ 8.0–8.5 ppm) in aryl-substituted analogs .

- Crystal Packing : The dioxane-dione ring adopts a planar conformation, with intermolecular hydrogen bonds (N–H···O) stabilizing the lattice, unlike the twisted conformations observed in β-thioxoketones .

Biological Activity

3-Amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile (CAS No. 338406-49-8) is a compound of interest due to its unique structural features and potential biological activities. Its molecular formula is CHNO with a molar mass of 210.19 g/mol. This compound belongs to a class of dioxolane derivatives, which are known for their diverse biological properties, including antibacterial and antifungal activities.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that related dioxolane derivatives demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 625 to 1250 µg/mL against S. aureus .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. A study found that several dioxolane derivatives exhibited excellent antifungal effects against Candida albicans, a common yeast pathogen . The biological screening results indicated that nearly all tested compounds (except one) displayed significant antifungal activity.

Case Studies

- Synthesis and Testing : A series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized and tested for biological activity. Among these derivatives, those containing similar structural motifs as this compound showed notable antibacterial and antifungal properties .

- Comparative Analysis : In comparative studies involving various dioxolane structures, it was found that the presence of specific substituents significantly influenced the biological activity. Compounds with ether or ester groups at certain positions demonstrated enhanced efficacy against bacterial strains .

Antibacterial Activity Results

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 625 |

| Compound 2 | Staphylococcus epidermidis | 1250 |

| Compound 3 | Enterococcus faecalis | 625 |

| Compound 4 | Pseudomonas aeruginosa | Not active |

Antifungal Activity Results

| Compound | Fungal Strain | Activity |

|---|---|---|

| Compound 1 | Candida albicans | Active |

| Compound 2 | Candida albicans | Active |

| Compound 3 | Candida albicans | Not active |

Q & A

Q. Q1. What synthetic routes are commonly employed for the preparation of 3-Amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile, and what are the critical reaction conditions affecting yield?

Answer:

The compound is synthesized via thermolysis of 5-arylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones , which serve as key intermediates for quinolone derivatives . A critical step involves optimizing reaction temperatures (typically 80–120°C) and solvent systems (e.g., ethanol or DMF) to prevent decomposition. Evidence from multi-step protocols (e.g., pyrrolizine synthesis) highlights the importance of protecting-group strategies for the amino and nitrile functionalities during derivatization .

Key Conditions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher temps risk side reactions (e.g., nitrile hydrolysis) |

| Solvent | Ethanol/DMF | Polar aprotic solvents improve solubility |

| Catalyst | Piperidine (0.5–1 eq) | Accelerates cyclization |

Structural Characterization

Q. Q2. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers monitor?

Answer:

- 1H/13C NMR : Monitor the enamine proton (δ 12.8–13.0 ppm, broad singlet) and dioxane-dione carbonyls (δ 165–170 ppm in 13C) .

- UV-Vis : Absorption bands at 289 nm (logε ≈ 4.58) and 324 nm (logε ≈ 4.27) correlate with π→π* transitions in the conjugated enamine-dione system .

- IR : Strong stretches at ~2200 cm⁻¹ (C≡N) and 1700–1750 cm⁻¹ (C=O) confirm functional groups.

Methodological Tip: Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in the dimethyl-dioxane moiety.

Crystallographic Analysis

Q. Q3. How do crystallographic data inform the molecular geometry and intermolecular interactions of this compound, and what challenges arise during refinement processes?

Answer:

Single-crystal X-ray diffraction reveals a triclinic system (space group P1) with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 5.204 Å |

| b | 11.239 Å |

| c | 12.209 Å |

| α, β, γ | 85.51°, 82.30°, 84.54° |

| Volume | 702.9 ų |

Challenges:

- Disorder in the dioxane ring : Resolved using SHELXL restraints on thermal parameters .

- Weak diffraction : High-resolution data (≤0.8 Å) are critical for modeling the enamine tautomer.

Intermolecular Interactions: Layered aggregation via C–H⋯O hydrogen bonds (2.8–3.0 Å) stabilizes the crystal lattice .

Data Interpretation in Mechanistic Studies

Q. Q4. What strategies can resolve discrepancies between theoretical and experimental data (e.g., NMR chemical shifts vs. computational predictions)?

Answer:

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR shifts. Deviations >1 ppm suggest conformational flexibility or solvent effects.

- Dynamic NMR : Resolve tautomerism (e.g., enamine-ketoenamine equilibrium) by variable-temperature studies .

- X-Ray Refinement : Cross-validate bond lengths (e.g., C=O: 1.21–1.23 Å) with Mercury CSD databases .

Case Study: A 0.3 ppm discrepancy in enamine proton shifts was attributed to crystal packing effects , validated via Hirshfeld surface analysis .

Pharmaceutical Applications

Q. Q5. What are the documented applications of this compound as an intermediate in pharmaceutical research?

Answer:

The compound is a precursor to 4(1H)-quinolone derivatives , which exhibit:

- Anticancer activity : Inhibition of topoisomerase II (IC₅₀ ≈ 2–5 μM) .

- Antimalarial properties : Targeting Plasmodium dihydroorotate dehydrogenase .

Synthetic Pathway:

Thermolysis of the dioxane-dione yields quinolone scaffolds.

Functionalization at C-3 (nitrile → carboxylic acid) enhances bioavailability .

Reactivity Under Catalytic Conditions

Q. Q6. How does the compound’s reactivity vary under different catalytic conditions, and what mechanistic insights have been gained from kinetic studies?

Answer:

- Palladium Catalysis : Suzuki-Miyaura coupling at the nitrile group is hindered by coordination deactivation ;改用 Cu(I)-NHC catalysts improves cross-coupling efficiency .

- Acid/Base Conditions : In acidic media (pH <4), the enamine tautomerizes to a ketoenamine, altering nucleophilic reactivity. Kinetic studies show a first-order dependence on [H⁺] .

Mechanistic Insight:

The zwitterionic intermediate (observed in imidazolium ylide formation) suggests a stepwise [3+2] cycloaddition mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.